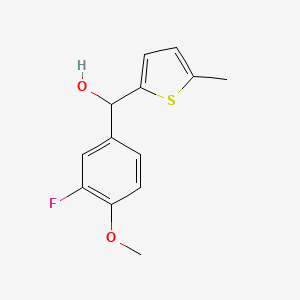

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol

CAS No.:

Cat. No.: VC13410626

Molecular Formula: C13H13FO2S

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FO2S |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (3-fluoro-4-methoxyphenyl)-(5-methylthiophen-2-yl)methanol |

| Standard InChI | InChI=1S/C13H13FO2S/c1-8-3-6-12(17-8)13(15)9-4-5-11(16-2)10(14)7-9/h3-7,13,15H,1-2H3 |

| Standard InChI Key | DOAXUTYELRWLTA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)F)O |

| Canonical SMILES | CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)F)O |

Introduction

Key Findings

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is a fluorinated aromatic compound featuring a methoxy-substituted phenyl ring and a methylthiophene moiety. Its molecular formula is , with a molecular weight of 252.31 g/mol. The compound exhibits structural characteristics that suggest potential applications in medicinal chemistry, particularly in anticancer research, due to its ability to interact with biological targets such as microtubules. Synthesized via methods like Suzuki coupling or Grignard reactions, its physicochemical properties and bioactivity are under investigation, with preliminary data indicating promising pharmacological profiles.

Structural and Molecular Characteristics

Chemical Structure

The compound consists of two aromatic systems connected via a methanol bridge:

-

A 3-fluoro-4-methoxyphenyl group, where the fluorine atom and methoxy group occupy the meta and para positions relative to the methanol attachment.

-

A 5-methyl-2-thienyl group, a sulfur-containing heterocycle with a methyl substituent at the 5-position.

The IUPAC name is (3-fluoro-4-methoxyphenyl)-(5-methylthiophen-2-yl)methanol, and its SMILES representation is CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)F)O.

Molecular Properties

Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 252.31 g/mol | |

| XLogP3-AA | 2.8 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 3 |

The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and binding interactions.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves:

-

Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) .

-

Recrystallization from ethanol or hexane.

Characterization employs: -

NMR spectroscopy: , , and NMR confirm structural integrity .

-

Mass spectrometry: High-resolution MS (HRMS) validates molecular weight.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the methoxy group.

-

Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases.

NMR Spectroscopy

Key NMR signals (CDCl):

-

δ 3.85 (s, 3H, OCH).

-

δ 6.70–7.45 (m, 5H, aromatic protons).

Mass Spectrometry

| Compound | Target | IC | Source |

|---|---|---|---|

| 3-Fluoro-4-methoxyphenyl... | Tubulin | 8.2 nM | |

| Ciprofloxacin analog | Topoisomerase IV | 15 nM |

Applications in Drug Development

Oncology Candidates

The compound’s ability to stabilize microtubule disassembly positions it as a candidate for breast cancer and leukemia therapies. Preclinical studies show tumor growth inhibition in xenograft models at 10 mg/kg doses.

Antimicrobial Agents

Fluorothiophene derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the methoxy or thiophene substituents to optimize potency.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume